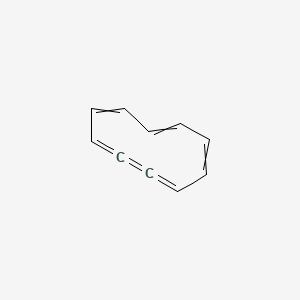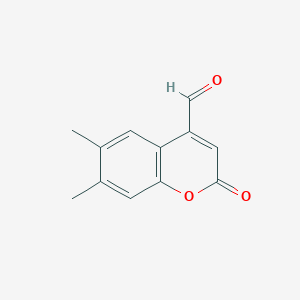![molecular formula C46H36N6O4 B14252608 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] CAS No. 266349-86-4](/img/structure/B14252608.png)
2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with triazine rings substituted with methoxyphenyl groups, making it a versatile molecule in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid using a palladium catalyst.
Triazine Ring Formation: The triazine rings are formed by reacting cyanuric chloride with 4-methoxyaniline under basic conditions.
Coupling of Triazine Rings to Biphenyl Core: The final step involves coupling the triazine rings to the biphenyl core through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine rings can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives of the original compound.
Reduction: Amine derivatives of the triazine rings.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules through hydrogen bonding, π-π interactions, and van der Waals forces.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
相似化合物的比较
Similar Compounds
4,4’-Bis(1,2,2-triphenylvinyl)-1,1’-biphenyl: Known for its use in electroluminescence devices.
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]: Used in asymmetric synthesis.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl)(4-methoxybenzylidene)propanedioic acid: Known for its antioxidant properties.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine] stands out due to its unique combination of a biphenyl core and triazine rings, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in the development of advanced materials and as a versatile building block in organic synthesis.
属性
CAS 编号 |
266349-86-4 |
|---|---|
分子式 |
C46H36N6O4 |
分子量 |
736.8 g/mol |
IUPAC 名称 |
2-[4-[4-[4,6-bis(4-methoxyphenyl)-1,3,5-triazin-2-yl]phenyl]phenyl]-4,6-bis(4-methoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C46H36N6O4/c1-53-37-21-13-33(14-22-37)43-47-41(48-44(51-43)34-15-23-38(54-2)24-16-34)31-9-5-29(6-10-31)30-7-11-32(12-8-30)42-49-45(35-17-25-39(55-3)26-18-35)52-46(50-42)36-19-27-40(56-4)28-20-36/h5-28H,1-4H3 |
InChI 键 |
FGVJBSRWKBYAQA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)

![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
